

Application Notes: DACM Staining for Live Cell Glutathione Quantification

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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941

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Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (**DACM**) is a thiol-reactive fluorescent dye widely used for the detection and quantification of free sulfhydryl groups in living cells. Its primary application is the measurement of intracellular glutathione (GSH), the most abundant non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox homeostasis, protecting cells from oxidative damage, and participating in various detoxification processes.[1][2] **DACM** itself is only weakly fluorescent but becomes highly fluorescent upon reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow cytometry.[3]

Mechanism of Action

The maleimide group of **DACM** reacts specifically and covalently with the sulfhydryl group (-SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent thioether conjugate. The conjugation alters the electronic structure of the coumarin fluorophore, leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting fluorescence is directly proportional to the concentration of intracellular GSH, making **DACM** a valuable tool for assessing cellular redox status.

Quantitative Data Summary

The following table summarizes key parameters for **DACM** staining and fluorescence detection. Optimal conditions may vary depending on the cell type and experimental setup.

Parameter	Value	Reference
Excitation Wavelength (Ex)	~396 nm	[4]
Emission Wavelength (Em)	~468 nm	[4][5]
Typical Working Concentration	10-50 μ M	N/A
Incubation Time	15-30 minutes	N/A
Solvent for Stock Solution	DMSO	[6]
Molecular Weight	298.29 g/mol	[4]

Experimental Protocols

Reagent Preparation

- **DACM** Stock Solution (10 mM): Dissolve 2.98 mg of **DACM** powder in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]
- Working Staining Solution: On the day of the experiment, dilute the 10 mM **DACM** stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium, to the desired final working concentration (e.g., 25 μ M). Prepare this solution fresh for each experiment.

Live Cell Staining Protocol for Fluorescence Microscopy

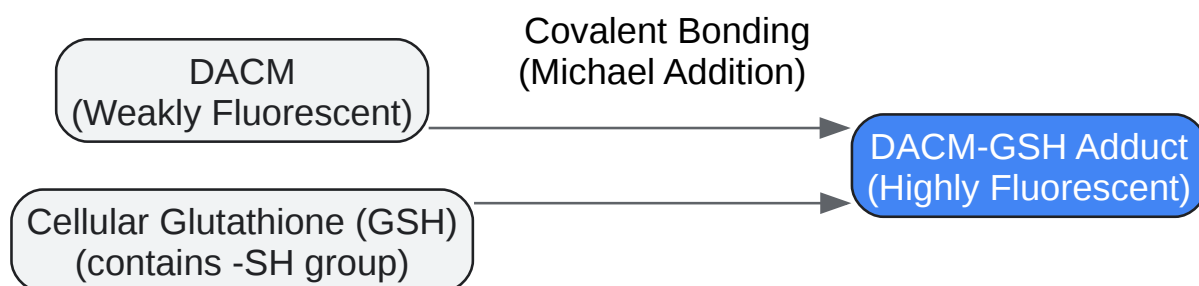
- Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency (typically 60-80%).
- Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live Cell Imaging Solution to remove any residual serum.[7]
- Staining: Add the freshly prepared **DACM** working staining solution to the cells, ensuring the entire cell monolayer is covered.

- Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[8] The optimal incubation time should be determined empirically for each cell line.
- Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging solution to remove any unbound dye.[8]
- Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]

Cell Staining Protocol for Flow Cytometry

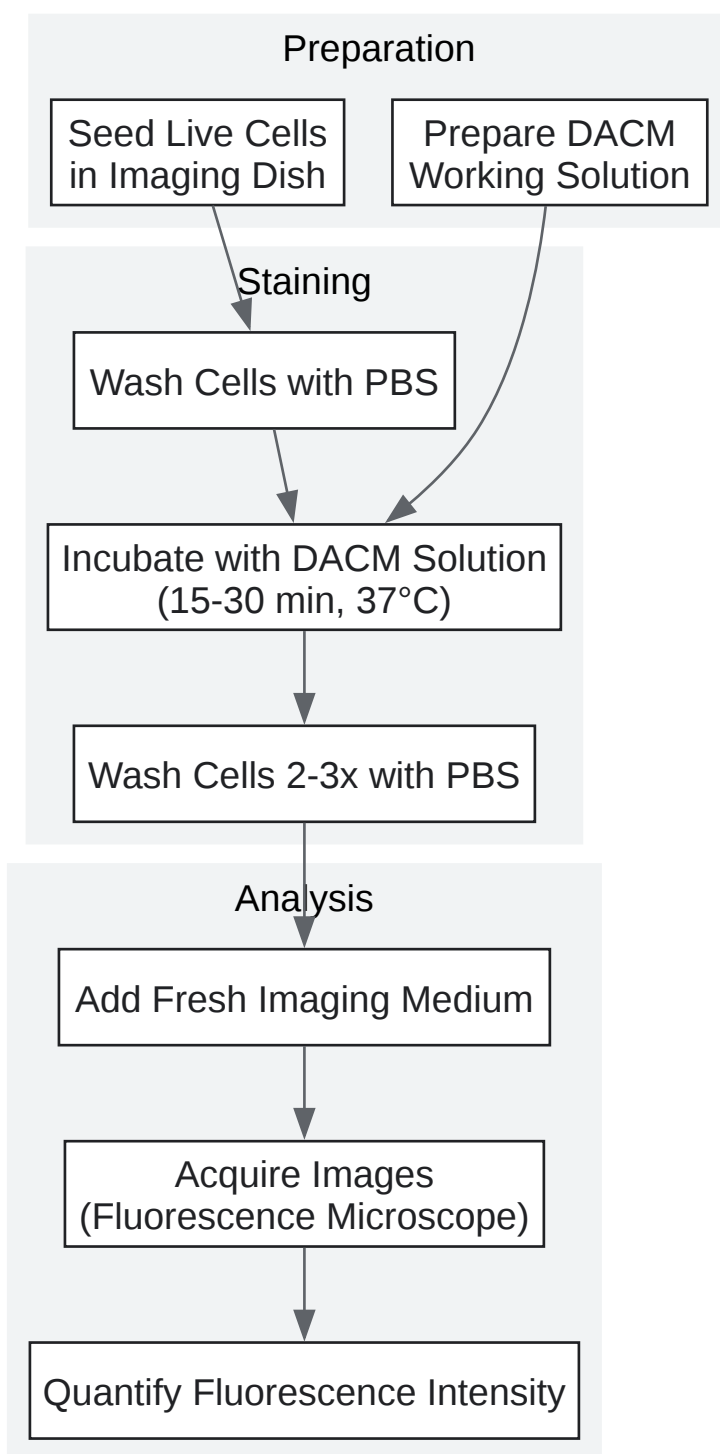
- Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1×10^6 cells/mL.[10]
- Staining: Add the freshly prepared **DACM** working staining solution to the cell suspension to achieve the desired final concentration.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS to remove excess dye.[10]
- Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.
- Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and a blue emission filter.

Diagrams and Workflows



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Caption: Mechanism of **DACM** fluorescence upon reaction with glutathione (GSH).



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Caption: Experimental workflow for **DACM** staining of live cells for microscopy.

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